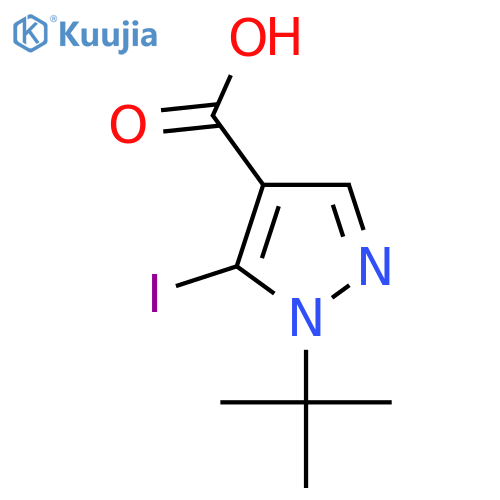

Cas no 1566252-90-1 (1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid

- 1-tert-butyl-5-iodopyrazole-4-carboxylic acid

-

- MDL: MFCD26813965

- インチ: 1S/C8H11IN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13)

- InChIKey: RVPPEYUQMYMQIH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=O)O)C=NN1C(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 215

- トポロジー分子極性表面積: 55.1

- 疎水性パラメータ計算基準値(XlogP): 1.3

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-267923-1.0g |

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-267923-0.05g |

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 0.05g |

$94.0 | 2023-09-11 | |

| Enamine | EN300-267923-2.5g |

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 2.5g |

$798.0 | 2023-09-11 | |

| Enamine | EN300-267923-0.1g |

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 0.1g |

$142.0 | 2023-09-11 | |

| Enamine | EN300-267923-0.5g |

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 0.5g |

$318.0 | 2023-09-11 | |

| Aaron | AR01B2VF-5g |

1-tert-Butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 5g |

$1647.00 | 2025-02-09 | |

| Aaron | AR01B2VF-10g |

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 10g |

$2428.00 | 2023-12-15 | |

| Aaron | AR01B2VF-50mg |

1-tert-Butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 50mg |

$155.00 | 2025-03-30 | |

| 1PlusChem | 1P01B2N3-2.5g |

1-tert-Butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 2.5g |

$922.00 | 2025-03-19 | |

| Aaron | AR01B2VF-100mg |

1-tert-Butyl-5-iodo-1H-pyrazole-4-carboxylic acid |

1566252-90-1 | 95% | 100mg |

$221.00 | 2025-03-30 |

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acidに関する追加情報

Comprehensive Overview of 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS No. 1566252-90-1)

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS No. 1566252-90-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyrazole derivative features a tert-butyl group at the 1-position and an iodo substituent at the 5-position, making it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents.

The compound’s carboxylic acid functionality allows for further derivatization, enabling the creation of amides, esters, and other derivatives with enhanced bioavailability or target specificity. Recent studies have explored its role in medicinal chemistry, where it serves as a key building block for small-molecule therapeutics. Given the rising demand for precision medicine and personalized therapies, 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid is increasingly relevant in addressing challenges like drug resistance and selective targeting.

From a synthetic perspective, the iodo group in this compound offers opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in modern organic synthesis. This aligns with the growing trend of green chemistry, where researchers seek efficient, low-waste methods to construct complex molecules. The compound’s stability under various conditions also makes it suitable for high-throughput screening and combinatorial chemistry, both of which are critical in accelerating drug discovery pipelines.

In the context of agrochemical innovation, 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid has shown promise as a precursor for herbicides and fungicides. With global concerns about food security and sustainable agriculture, this compound’s potential to contribute to crop protection solutions is a hot topic. Its structural motifs are analogous to those found in commercially successful agrochemicals, underscoring its value in crop science research.

Another area of interest is the compound’s role in material science. Its heterocyclic core and functional groups make it a candidate for designing organic electronic materials, such as semiconductors or light-emitting diodes (OLEDs). As the demand for flexible electronics and renewable energy technologies grows, researchers are investigating how such derivatives can improve device performance and sustainability.

For those searching for CAS 1566252-90-1 suppliers or 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid synthesis methods, it’s important to note that the compound is typically available through specialized chemical suppliers focusing on research-grade intermediates. Quality control, including HPLC purity and NMR verification, is essential when sourcing this material for experimental use. Additionally, patents and literature often cite its applications, making it a valuable reference point for intellectual property related to pyrazole chemistry.

In summary, 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS No. 1566252-90-1) is a multifaceted compound with broad relevance in pharmaceuticals, agrochemicals, and advanced materials. Its structural features and reactivity profile position it as a critical tool for scientists tackling some of today’s most pressing challenges, from drug development to sustainable technology. As research progresses, its applications are likely to expand, further solidifying its importance in scientific innovation.

1566252-90-1 (1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid) 関連製品

- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)

- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)

- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)

- 2171224-47-6((2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)

- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)

- 1798618-76-4(5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide)

- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)

- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)